molecular formula C12H13N5O B11501606 Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl-

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl-

Cat. No.: B11501606
M. Wt: 243.26 g/mol
InChI Key: CFCKAJROSXCYQM-UHFFFAOYSA-N
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Description

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- is a compound that combines the structural features of benzamide and tetrazole. Benzamides are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. Tetrazoles, on the other hand, are nitrogen-rich heterocycles with significant thermal stability and diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. For instance, benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- can be synthesized through the reaction of benzoic acid with N-cyclopropyl-4-tetrazol-1-ylmethylamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the heterocyclization reaction of primary amines, orthoesters, and azides. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include tetrazolium salts, amines, and substituted tetrazoles .

Scientific Research Applications

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of specific pathways. For example, tetrazoles are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-cyclopropyl-4-tetrazol-1-ylmethyl- is unique due to its combination of benzamide and tetrazole structures, which endows it with a wide range of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N5O

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-4-(tetrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C12H13N5O/c18-12(14-11-5-6-11)10-3-1-9(2-4-10)7-17-8-13-15-16-17/h1-4,8,11H,5-7H2,(H,14,18)

InChI Key

CFCKAJROSXCYQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C=NN=N3

Origin of Product

United States

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